Methyl Icos-13-enoate
CAS No.:
Cat. No.: VC3994294
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H40O2 |
---|---|
Molecular Weight | 324.5 g/mol |
IUPAC Name | methyl icos-13-enoate |
Standard InChI | InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3 |
Standard InChI Key | XQXARCJTXXEQEX-UHFFFAOYSA-N |
SMILES | CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Canonical SMILES | CCCCCCC=CCCCCCCCCCCCC(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl Icos-13-enoate’s structure comprises a 20-carbon chain (), where the double bond at C13 introduces a kink in the hydrocarbon chain. This cis configuration reduces molecular packing efficiency, resulting in a lower melting point compared to saturated analogs. The ester functional group enhances solubility in nonpolar solvents, making it suitable for organic synthesis .
Physical Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 324.54 g/mol | |
State at Room Temperature | Liquid | |
Storage Conditions | −20°C (to prevent oxidation) | |
Density | Not reported | – |
Boiling Point | Not reported | – |
The liquid state at room temperature suggests weak intermolecular forces due to the cis double bond, a trait shared with other unsaturated FAMEs like methyl oleate .
Synthesis and Catalytic Modifications
Esterification of Eicosenoic Acid
Methyl Icos-13-enoate is synthesized via acid-catalyzed esterification of 13-eicosenoic acid with methanol:
This method yields high purity but requires careful control of reaction conditions to avoid isomerization .
Cross-Metathesis Reactions
Ruthenium-based catalysts, such as Grubbs catalyst (G2), enable cross-metathesis (CM) of Methyl Icos-13-enoate with unsaturated substrates. For example, CM with eugenol (4-allyl-2-methoxyphenol) produces bifunctional esters with applications in polymer chemistry:
These reactions achieve >90% conversion and >98% selectivity under optimized conditions (0.1–0.2 mol% catalyst, 50°C) . The process highlights the compound’s utility in generating value-added chemicals from renewable feedstocks.
Biological and Industrial Applications
Lipid Metabolism and Membrane Dynamics
As a FAME, Methyl Icos-13-enoate may influence lipid bilayer fluidity when incorporated into cell membranes. The cis double bond disrupts lipid packing, potentially modulating membrane-bound enzyme activity or receptor signaling . Hydrolysis by lipases releases 13-eicosenoic acid, which participates in β-oxidation and energy production pathways.
Biofuel Additives
Methyl Icos-13-enoate’s high energy density and oxidative stability make it a candidate for biodiesel blends. Its low melting point prevents fuel line clogging in cold climates, addressing a key limitation of saturated FAMEs .
Lubricant Synthesis
The ester’s long hydrocarbon chain and unsaturated moiety reduce friction coefficients in synthetic lubricants. CM-derived products exhibit enhanced thermal stability, suitable for high-temperature industrial applications .
Comparative Analysis with Structural Analogs
Methyl Icos-13-enoate shares functional similarities with other monounsaturated FAMEs but differs in chain length and double bond position:
Compound | Molecular Formula | Double Bond Position | Key Distinction |
---|---|---|---|
Methyl Oleate | C9 | Shorter chain; common in olive oil | |
Methyl Erucate | C13 | Longer chain; industrial uses | |
Methyl Linoleate | C9, C12 | Diunsaturated; oxidative instability |
The C13 double bond in Methyl Icos-13-enoate balances rigidity and fluidity, offering intermediate properties between shorter and longer-chain analogs .
Challenges and Future Directions
Despite its potential, Methyl Icos-13-enoate faces challenges in large-scale production due to high catalyst costs in metathesis reactions . Future research should focus on:
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Catalyst Optimization: Developing cheaper, reusable catalysts to improve CM efficiency.
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Biological Studies: Elucidating its role in inflammation and cardiovascular health.
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Environmental Impact: Assessing biodegradability in industrial applications.
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